(1-Cyclopropylpiperidin-4-yl)methanamine
Description
(1-Cyclopropylpiperidin-4-yl)methanamine is a piperidine-derived compound featuring a cyclopropyl group attached to the nitrogen atom of the piperidine ring and an aminomethyl substituent at the 4-position. Its molecular formula is C₁₀H₁₈N₂O, with an average molecular mass of 182.267 g/mol and a ChemSpider ID of 21612492 . The compound is also identified by synonyms such as 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine and CAS number 915922-83-7.
Properties
IUPAC Name |
(1-cyclopropylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNNILOHBCABSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Activity of Piperidine vs. Linear Chain Derivatives
Substituent Effects on Piperidine Nitrogen
The substituent on the piperidine nitrogen significantly influences electronic and steric properties:
Table 2: Substituent Variations and Properties
Aromatic and Heterocyclic Methanamine Derivatives
Methanamine derivatives with aromatic or heterocyclic substituents demonstrate varied pharmacological profiles:
- (9-Ethyl-9H-carbazol-3-yl)methanamine analogs with four-carbon linkers exhibit D3R selectivity over D2R (Ki = 144.7 nmol/L ), attributed to optimized linker length and aromatic interactions .
- Quinoline-3-carboxamide derivatives (e.g., compound 23l) show improved binding (Ki = 85.7 nmol/L) compared to cyclohexyl methanamine analogs, which lack activity .
Table 3: Receptor Binding Affinities of Methanamine Derivatives
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